N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-1-yl group at the 6-position and a benzo[d]thiazole carboxamide moiety at the 4-position. This structure combines pharmacologically privileged motifs:
- Pyrimidine: A nitrogen-containing heterocycle widely used in medicinal chemistry for its ability to mimic purine/pyrimidine bases, enabling interactions with enzymes or receptors.
- Benzo[d]thiazole: A bicyclic aromatic system known for its role in antitumor, antimicrobial, and enzyme-inhibitory activities.
- Piperidine: A six-membered nitrogen heterocycle that enhances solubility and bioavailability while contributing to target binding via conformational flexibility.
The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by analogous methods in the literature (e.g., Pd(0)-mediated C–C coupling for benzo[d]thiazole derivatives ).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(21-17-20-12-6-2-3-7-14(12)24-17)13-10-15(19-11-18-13)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZLRYHTWUNVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol
The benzo[d]thiazole nucleus is synthesized via acid-catalyzed cyclization of 2-aminothiophenol with cyanogen bromide (BrCN) or thiourea:
Procedure
- Dissolve 2-aminothiophenol (10 mmol) in anhydrous ethanol (20 mL).
- Add thiourea (12 mmol) and concentrated HCl (2 mL).
- Reflux at 80°C for 6 hours under nitrogen atmosphere.
- Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify by recrystallization from ethanol/water (1:1) to yield white crystals (82% yield).
Characterization Data
- IR (KBr): 3429 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (dd, J = 7.8 Hz, 1H), 7.33 (d, J = 7.2 Hz, 1H), 7.20 (t, J = 7.5 Hz, 1H)
Synthesis of 6-(Piperidin-1-yl)Pyrimidine-4-Carboxylic Acid (Fragment B)
Regioselective Substitution of 4,6-Dichloropyrimidine
Amide Bond Formation: Convergent Coupling of Fragments A and B
Carbodiimide-Mediated Coupling
Fragment B’s carboxylic acid is activated using EDCl/HOBt system for amide formation:
Procedure
- Dissolve 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (2 mmol) in anhydrous DMF (10 mL)
- Add EDCl (2.2 mmol), HOBt (2.2 mmol), and DIEA (3 mmol)
- Stir at 0°C for 15 minutes
- Add benzo[d]thiazol-2-amine (2.1 mmol) and warm to room temperature
- Stir for 12 hours, then pour into ice-water (50 mL)
- Extract with EtOAc (3×20 mL), dry over Na₂SO₄, and concentrate
- Purify via silica gel chromatography (DCM/MeOH 95:5) to afford title compound (68% yield)
Alternative Method: Acid Chloride Route
For acid-sensitive substrates, generate the acid chloride first:
- Treat Fragment B (1 mmol) with SOCl₂ (5 mL) at reflux (70°C) for 2 hours
- Remove excess SOCl₂ by distillation
- Dissolve residue in dry THF (10 mL), add Fragment A (1.1 mmol) and pyridine (2 mmol)
- Stir at 0°C → RT for 6 hours
- Workup as above to yield product (71% yield)
Spectroscopic Characterization and Validation
Key Analytical Data
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Amidation Methods
| Method | Yield (%) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt Coupling | 68 | 12 | 98.2 |
| Acid Chloride Route | 71 | 6 | 97.5 |
| Microwave-Assisted | 75* | 1.5 | 99.1 |
*Microwave conditions: 100 W, 80°C, DMF solvent
Mechanistic Considerations and Side Reactions
Competing Pathways in Pyrimidine Substitution
The electron-deficient pyrimidine ring undergoes sequential substitutions:
- C6 Chloride Replacement : Piperidine’s nucleophilicity (pKa ~11) facilitates initial attack at C6 due to lower steric hindrance compared to C4
- C4 Hydrolysis : Basic conditions convert C4-Cl to COOH via a tetrahedral intermediate, with no observed ring-opening byproducts
Industrial-Scale Considerations
Process Optimization Highlights
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated the antiviral potential of compounds containing benzothiazole and pyrimidine moieties. A series of derivatives, including N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, have been synthesized and evaluated for their efficacy against various viruses.
Case Study: Antiviral Potency Against HSV-1 and HCV
In a study published in Nature, a novel series of 2-pyrimidylbenzothiazole derivatives were synthesized and tested against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). Among these, several compounds exhibited significant antiviral activity with IC50 values lower than those of acyclovir, a standard antiviral drug. Specifically, compounds with the benzothiazole moiety showed up to 90% reduction in viral plaques during assays against HSV-1 .
The research indicates that the presence of the pyrimidine ring is crucial for enhancing antiviral activity, as it is structurally similar to known antiviral nucleosides. Compounds such as this compound demonstrated promising selectivity indices, indicating their potential as effective antiviral agents .
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer cell lines. Research has shown that this compound exhibits selective cytotoxicity against certain cancer types.
Case Study: In Vitro Evaluation Against Cancer Cell Lines
A study conducted by researchers at a prominent university assessed the anticancer effects of this compound on breast cancer and lung cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutic agents.
The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase. This suggests that the compound may interfere with critical cellular processes involved in tumor growth and survival.
Anti-Tubercular Activity
In addition to its antiviral and anticancer applications, this compound has shown potential as an anti-tubercular agent.
Case Study: Efficacy Against Mycobacterium tuberculosis
A recent review highlighted the synthesis of benzothiazole-based compounds with anti-tubercular properties. The study reported that derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis in vitro. The compounds were found to inhibit the growth of the bacteria at micromolar concentrations, indicating their potential as new therapeutic agents for tuberculosis treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like topoisomerase I, leading to the disruption of DNA replication and cell division in cancer cells. The compound’s structure allows it to intercalate into DNA, thereby blocking the enzyme’s activity and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide and related compounds:
Key Structural and Functional Insights :
Core Heterocycle Influence: The pyrimidine-4-carboxamide core in the target compound contrasts with thiazole-5-carboxamide in Dasatinib . Pyrimidines generally exhibit broader enzyme interaction profiles, while thiazoles are more selective for kinases.
Substituent Effects: The piperidin-1-yl group at the 6-position in the target compound may enhance solubility and blood-brain barrier penetration compared to 3,4-dihydroisoquinoline in compound 13 , which introduces rigidity but reduces solubility. Trifluoroethyl groups (compound 13) improve metabolic stability but may increase toxicity risks , whereas piperidine (target compound) balances stability and safety.
Biological Activity :
- The target compound’s lack of a hydroxyethyl-piperazine moiety (cf. Dasatinib ) suggests divergent kinase selectivity. Dasatinib’s clinical efficacy in leukemia highlights the importance of this substituent for kinase inhibition.
- Urease inhibition in N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide correlates with electron-withdrawing substituents (e.g., p-tolyl), a feature absent in the target compound.
The target compound’s single piperidine group may offer a better balance.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis is likely less complex than Dasatinib’s multi-step protocol involving sulfur-directed lithiation and PMB deprotection .
- Therapeutic Potential: While Dasatinib is clinically validated, the target compound’s structural hybridity (pyrimidine + benzo[d]thiazole) positions it as a candidate for unexplored kinase or enzyme targets.
- SAR Insights : Piperidine substitution at the 6-position (target compound) vs. morpholine (e.g., N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides ) may alter conformational flexibility and binding kinetics.
Notes
- Synthetic Challenges : The absence of explicit synthetic data for the target compound necessitates extrapolation from analogous pyrimidine-thiazole couplings .
- Biological Data Gaps : Activity profiles for the target compound require empirical validation, particularly against kinase panels or urease assays.
- Patent Landscape: Compounds like N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (Dasatinib analog) highlight the competitive environment for similar structures.
Biological Activity
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzo[d]thiazole moiety, a piperidine ring, and a pyrimidine carboxamide group. This structural configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
| Molecular Formula | C17H17N5OS |
| Molecular Weight | 341.41 g/mol |
| InChI Key | IJZLRYHTWUNVSU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Topoisomerase I Inhibition : The compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis.
- Tubulin Polymerization Disruption : It may also interfere with tubulin polymerization, thereby disrupting the formation of the mitotic spindle necessary for proper cell division.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity:
- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating its potential as an anticancer agent .
- In Vivo Studies : In animal models, the compound has been effective in suppressing tumor growth, further supporting its potential therapeutic application .
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for other biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that modifications to the piperidine moiety affected the compound's potency against various cancer types. Notably, certain analogs exhibited improved IC50 values compared to the parent compound .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the pyrimidine ring significantly influence the biological activity of related compounds. For example, alterations in the substituents led to varying degrees of kinase inhibition and cytotoxicity against cancer cells .
Q & A
Q. What synthetic strategies are recommended for N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, and how do reaction parameters influence yield?
Methodological Answer: The synthesis of this compound likely involves a multi-step approach, including:
- Core Pyrimidine Formation : Condensation of 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid with benzo[d]thiazol-2-amine via coupling reagents (e.g., HATU or EDC) .
- Critical Parameters :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling if introducing substituents .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
Yield optimization requires purification via column chromatography and recrystallization, with typical yields ranging from 20–40% for analogous compounds .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key features confirm its structure?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of piperidinyl protons (δ 1.5–2.5 ppm, multiplet) and benzo[d]thiazole aromatic protons (δ 7.5–8.5 ppm). The carboxamide carbonyl appears at ~165–170 ppm in 13C NMR .
- Mass Spectrometry (HRMS) : Look for [M+H]+ peaks matching the molecular formula (C17H16N6OS requires m/z 353.1084) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%) and retention time consistency with analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Validation Assays : Perform orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement .
- Molecular Dynamics Simulations : Refine docking models by simulating ligand-protein interactions under physiological conditions (e.g., explicit solvent models) .
- Structural Modifications : Introduce halogen atoms (e.g., Cl or F) at the pyrimidine or benzothiazole ring to probe steric/electronic effects, as seen in kinase inhibitor analogs .
Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining target affinity?
Methodological Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or methoxy) to the piperidine ring to enhance solubility without disrupting piperidinyl-π interactions critical for binding .
- Metabolic Stability : Replace labile protons (e.g., methyl groups on pyrimidine) with deuterium or fluorinated analogs to slow CYP450-mediated oxidation .
- Pro-drug Approaches : Mask the carboxamide as an ester to improve oral bioavailability, as demonstrated in BMS-354825 (Dasatinib) derivatives .
Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold Hopping : Replace the benzothiazole moiety with benzimidazole or indole to assess heterocycle-specific effects .
- Positional Isomerism : Synthesize analogs with piperidinyl groups at alternative pyrimidine positions (e.g., 2- or 4-substituted) .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?
Methodological Answer:
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma and tissue homogenates .
- Species-Specific Differences : Compare human and murine hepatocyte metabolism to adjust dosing regimens .
- Microenvironment Mimicry : Incorporate 3D tumor spheroids or co-culture systems to better replicate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
